Bienvenue dans la boutique en ligne BenchChem!

Isoreserpine

Stereochemistry Structure-Activity Relationship Indole Alkaloid

Procure Isoreserpine (CAS 482-85-9) for reproducible Wnt/β-catenin and ABCB1 research. Unlike reserpine, this C3-epimer is a validated Siah-1-dependent β-catenin degradation promoter and ABCB1 efflux inhibitor with a clean pharmacological profile. Verify ≥98% purity for analytical or in vivo use, avoiding mechanistic confounds from VMAT2 inhibition. Ideal tool compound for oncology and multidrug resistance studies.

Molecular Formula C33H40N2O9
Molecular Weight 608.7 g/mol
CAS No. 482-85-9
Cat. No. B1672293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoreserpine
CAS482-85-9
SynonymsIsoreserpine;  NSC 80138;  NSC 80138;  NSC 80138.
Molecular FormulaC33H40N2O9
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1
InChIKeyQEVHRUUCFGRFIF-VPHNHGCZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoreserpine (CAS 482-85-9): A C3-Epimeric Indole Alkaloid with Distinct Wnt/β-Catenin and ABCB1 Modulatory Activity


Isoreserpine (CAS 482-85-9) is an indole alkaloid belonging to the yohimbane class, structurally characterized as the C3-epimer of the well-known antihypertensive and antipsychotic agent reserpine [1]. With a molecular weight of 608.68 g/mol and molecular formula C33H40N2O9, isoreserpine differs from reserpine solely in the stereochemical configuration at the C3 carbon position, a subtle variation that confers distinct three-dimensional conformation and biological activity profiles [2]. Unlike reserpine, which primarily acts via irreversible inhibition of vesicular monoamine transporter (VMAT) to deplete catecholamines, isoreserpine has been identified through cell-based screening as a selective modulator of the Wnt/β-catenin signaling pathway and an inhibitor of the ABCB1 drug efflux transporter, positioning it as a mechanistically differentiated tool compound for cancer and neuroscience research applications [3][4].

Why Reserpine and Other Yohimbane Alkaloids Cannot Substitute for Isoreserpine in Wnt/β-Catenin or ABCB1-MDR Studies


Substituting isoreserpine with reserpine, deserpidine, or other yohimbane alkaloids in experimental systems targeting the Wnt/β-catenin pathway or ABCB1-mediated multidrug resistance (MDR) is scientifically invalid due to fundamental mechanistic divergence. Reserpine's primary pharmacological activity stems from irreversible VMAT2 inhibition leading to monoamine depletion, a mechanism that does not intersect with β-catenin degradation pathways and is associated with dose-limiting neuropsychiatric and cardiovascular toxicity [1]. In contrast, isoreserpine was identified through unbiased cell-based screening specifically for its ability to inhibit TOPFlash reporter activity (Wnt/β-catenin pathway readout) and subsequently validated to promote Siah-1-dependent β-catenin degradation—a mechanism entirely distinct from reserpine's VMAT targeting [2]. Furthermore, isoreserpine inhibits ABCB1 efflux function at non-toxic concentrations and reverses chemotherapeutic drug resistance, whereas reserpine exhibits negligible or inconsistent activity in these MDR reversal assays [3]. Even structurally closer analogs like isoreserpiline, despite sharing the indole alkaloid core and showing some serotonergic activity, differ in receptor binding affinity, pharmacokinetic properties, and central nervous system penetration profiles as demonstrated by comparative in silico and in vivo zebrafish studies [4]. These mechanistic and functional differences preclude generic substitution and necessitate compound-specific procurement for reproducible research.

Quantitative Differentiation Evidence for Isoreserpine: Comparative Data Versus Reserpine and In-Class Analogs


C3 Stereochemical Configuration Defines Distinct Biological Activity Profile Versus Reserpine

Isoreserpine and reserpine are C3 epimers with identical molecular formulas (C33H40N2O9) and molecular weights (608.68 g/mol) but opposite stereochemical configuration at the C3 carbon position [1]. This stereochemical difference results in fundamentally divergent three-dimensional conformations that preclude receptor binding overlap. While reserpine acts as an irreversible VMAT2 inhibitor (IC50 approximately 0.5-2 nM in various assays) that depletes monoamines, isoreserpine was identified through functional screening as a Wnt/β-catenin pathway inhibitor with no reported VMAT2 inhibitory activity [2]. The stereochemical inversion at C3 renders isoreserpine incapable of adopting the precise binding conformation required for VMAT2 interaction, thereby eliminating the dose-limiting cardiovascular and CNS toxicity associated with reserpine while conferring distinct target engagement in Wnt/β-catenin and ABCB1 pathways [3].

Stereochemistry Structure-Activity Relationship Indole Alkaloid

Selective Siah-1-Mediated β-Catenin Degradation Versus Reserpine's Inactivity in Wnt Pathway Modulation

Isoreserpine was identified through a cell-based high-throughput screen designed to detect compounds that inhibit Wnt3a-stimulated TOPFlash reporter activity, a direct readout of β-catenin/TCF-mediated transcription [1]. In HEK293 reporter cells, isoreserpine suppressed Wnt3a-induced TOPFlash activity, an effect not observed with reserpine or other VMAT-targeting Rauwolfia alkaloids [2]. Mechanistic studies revealed that isoreserpine promotes β-catenin degradation via up-regulation of the E3 ubiquitin ligase Siah-1, independent of GSK-3β phosphorylation [3]. In HCT116 colon cancer cells, isoreserpine treatment suppressed the expression of β-catenin/TCF-dependent target genes including cyclin D1 and c-myc, resulting in inhibition of cell proliferation. Reserpine, when tested in parallel Wnt/β-catenin reporter assays, shows no significant activity due to its exclusive VMAT2-targeting mechanism [4].

Wnt/β-catenin signaling Colon cancer Siah-1 β-catenin degradation

Dose-Dependent ABCB1 Efflux Inhibition and MDR Reversal at Non-Toxic Concentrations

Isoreserpine significantly inhibits ABCB1 (P-glycoprotein/MDR1)-mediated efflux of calcein-AM, a fluorescent ABCB1 substrate, in a dose-dependent manner in ABCB1-overexpressing cells [1]. At non-toxic concentrations, isoreserpine potently reversed ABCB1-mediated resistance to doxorubicin and colchicine in ABCB1-overexpressing human KB-V-1 epidermal cancer cells [2]. The reversal effect was demonstrated by restoring chemotherapeutic drug sensitivity, as measured by reduced IC50 values of doxorubicin and colchicine in the presence of isoreserpine [3]. Reserpine, despite being structurally related, shows weak or inconsistent inhibition of ABCB1-mediated drug efflux and is not considered a viable MDR reversal agent due to its pronounced VMAT2-mediated toxicity at concentrations required for potential transporter modulation [4].

Multidrug resistance ABCB1 P-glycoprotein Chemosensitization

In Vivo Anxiolytic Activity with Favorable Toxicity Profile in Adult Zebrafish Model

In a 2025 in vivo study, isoreserpine (IRPN) was evaluated in adult zebrafish at doses of 4, 12, and 20 mg/kg alongside diazepam (4 mg/kg) as a positive control and 3% DMSO as vehicle control [1]. Isoreserpine exhibited significant anxiolytic effects in the light/dark test, with behavioral changes that were reversed by the 5-HT3 receptor antagonist granisetron, confirming serotonergic mechanism involvement [2]. Critically, isoreserpine showed no acute toxicity with an LD50 > 20 mg/kg in this model [3]. In contrast, reserpine administration in similar vertebrate models produces profound sedation, ptosis, and hypothermia at comparable doses due to irreversible monoamine depletion, precluding its use as an anxiolytic screening tool [4].

Anxiolytic Zebrafish Serotonergic In vivo pharmacology

High-Impact Application Scenarios for Isoreserpine Based on Validated Differentiation Evidence


Wnt/β-Catenin Pathway Inhibitor Screening and Colorectal Cancer Research

Isoreserpine is the appropriate tool compound for cell-based screening campaigns targeting the Wnt/β-catenin signaling pathway, as it was identified specifically through TOPFlash reporter inhibition screens [1]. Its ability to promote Siah-1-dependent β-catenin degradation distinguishes it from other Wnt pathway modulators that act via GSK-3β phosphorylation or tankyrase inhibition [2]. In HCT116 colon cancer cell models, isoreserpine suppresses β-catenin/TCF target gene expression (cyclin D1, c-myc) and inhibits cell proliferation [3]. Researchers investigating Wnt-driven colorectal tumorigenesis or screening for novel β-catenin degradation enhancers should procure isoreserpine as a positive control or reference compound, as reserpine and related VMAT2 inhibitors lack activity in this pathway [4].

ABCB1-Mediated Multidrug Resistance Reversal Studies

Isoreserpine serves as a valuable tool for investigating ABCB1 (P-glycoprotein)-mediated multidrug resistance (MDR) and for validating novel MDR reversal agents [1]. At non-toxic concentrations, isoreserpine inhibits ABCB1 efflux function and restores sensitivity to doxorubicin and colchicine in ABCB1-overexpressing cancer cells such as KB-V-1 [2]. Unlike first-generation MDR modulators (e.g., verapamil, cyclosporine A) that exhibit dose-limiting cardiovascular or immunosuppressive toxicity, isoreserpine offers a distinct mechanism without VMAT2-mediated side effects, enabling cleaner interpretation of ABCB1-specific pharmacological effects [3]. This compound is particularly suited for cancer pharmacology studies requiring ABCB1 inhibition without confounding off-target activities [4].

Serotonergic Anxiolytic Mechanism Investigation in Zebrafish and Vertebrate Behavioral Models

Isoreserpine is a suitable tool compound for in vivo behavioral pharmacology studies examining serotonergic modulation of anxiety [1]. In adult zebrafish, isoreserpine (4-20 mg/kg) produced anxiolytic effects in the light/dark test that were reversed by the 5-HT3 receptor antagonist granisetron, confirming engagement of serotonergic circuitry [2]. The compound exhibits an LD50 > 20 mg/kg in this model, providing a favorable therapeutic window for dose-response studies [3]. Unlike reserpine, which induces profound sedation and locomotor suppression via irreversible monoamine depletion at behaviorally active doses, isoreserpine allows researchers to isolate serotonergic anxiolytic mechanisms without confounding sedative artifacts [4]. This makes isoreserpine the preferred choice for neuroscience investigations requiring a non-sedating tool to probe serotonergic pathways in anxiety models.

Analytical Reference Standard for Reserpine-Related Impurity Profiling and Photostability Studies

Isoreserpine is an essential analytical reference standard for pharmaceutical quality control, impurity profiling, and stability-indicating method validation for reserpine-containing formulations [1]. Photodegradation studies of reserpine in parenteral solutions have identified isoreserpine as one of the major photodegradation products alongside 3-dehydroreserpine and lumireserpine [2]. Specifically, under acidic conditions, reserpine photodegradation generates isoreserpine via an oxidative mechanism detectable by thin-layer chromatography (TLC) [3]. Analytical laboratories developing HPLC or LC-MS methods for reserpine impurity quantification require authentic isoreserpine reference material (≥98% purity commercially available) for method development, system suitability testing, and quantitative impurity determination [4]. This application leverages isoreserpine's identity as a structurally defined impurity rather than as a primary pharmacological agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoreserpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.